1,2,5-Trichloro-3-methylbenzene is a chlorinated aromatic compound. While not naturally occurring, it serves as a valuable synthetic intermediate in organic chemistry. Notably, it acts as a building block in the pursuit of complex molecules, particularly in the synthesis of bis-anthraquinoid structures related to the angelimicin family of natural products [].
1,2,5-Trichloro-3-methylbenzene is sourced from various chemical synthesis processes and can be found in several databases including PubChem and LGC Standards. It falls under the category of trichlorotoluenes, which are derivatives of toluene with three chlorine atoms substituted on the benzene ring. The compound's CAS number is 56961-86-5, which is used for identification in chemical databases.
The synthesis of 1,2,5-trichloro-3-methylbenzene can be achieved through several methods involving chlorination reactions. A prominent method includes:
The molecular structure of 1,2,5-trichloro-3-methylbenzene consists of a benzene ring substituted with three chlorine atoms at positions 1, 2, and 5 relative to a methyl group at position 3.
Cc1cc(Cl)c(Cl)c(Cl)c1
InChI=1S/C7H5Cl3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
This structure contributes to its chemical reactivity and interactions with other compounds.
1,2,5-Trichloro-3-methylbenzene participates in various chemical reactions due to its electrophilic aromatic nature:
The mechanism by which 1,2,5-trichloro-3-methylbenzene exerts its effects involves interactions with various molecular targets:
These properties influence its handling and application in various chemical processes.
1,2,5-Trichloro-3-methylbenzene finds applications across multiple fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: